![molecular formula C10H9NO2 B15210088 2-Allylbenzo[d]isoxazol-3(2h)-one CAS No. 26384-70-3](/img/structure/B15210088.png)
2-Allylbenzo[d]isoxazol-3(2h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Allylbenzo[d]isoxazol-3(2H)-one is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are known for their diverse biological activities and are found in various natural products, pharmaceuticals, and agrochemicals. The structure of this compound consists of a benzene ring fused to an isoxazole ring with an allyl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allylbenzo[d]isoxazol-3(2H)-one typically involves the formation of the isoxazole ring through cyclization reactions. One common method is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes. The nitrile oxide can be generated in situ from N-hydroximidoyl halides under basic conditions. The reaction proceeds smoothly at room temperature, yielding the desired isoxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as biphasic electrosynthesis. This method allows for the efficient production of isoxazole derivatives on a large scale, minimizing the use of hazardous reagents and reducing waste .
Analyse Des Réactions Chimiques
Types of Reactions
2-Allylbenzo[d]isoxazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene and isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-Allylbenzo[d]isoxazol-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mécanisme D'action
The mechanism of action of 2-Allylbenzo[d]isoxazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, isoxazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole: The parent compound with a similar ring structure.
2-Isoxazol(in)e-3-carboxylates: Derivatives with carboxylate groups.
Sulfamethoxazole: An isoxazole derivative used as an antibiotic.
Uniqueness
2-Allylbenzo[d]isoxazol-3(2H)-one is unique due to its allyl group, which imparts distinct chemical reactivity and biological activity compared to other isoxazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
26384-70-3 |
|---|---|
Formule moléculaire |
C10H9NO2 |
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
2-prop-2-enyl-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C10H9NO2/c1-2-7-11-10(12)8-5-3-4-6-9(8)13-11/h2-6H,1,7H2 |
Clé InChI |
YYAZXDJKPLDYTH-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C(=O)C2=CC=CC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


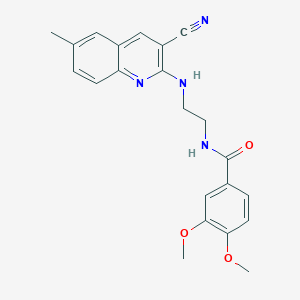
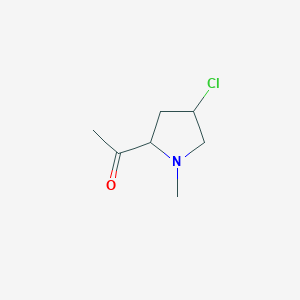

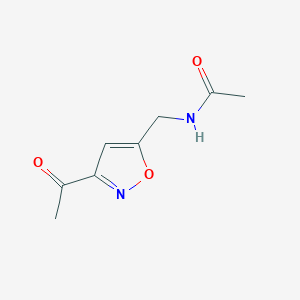
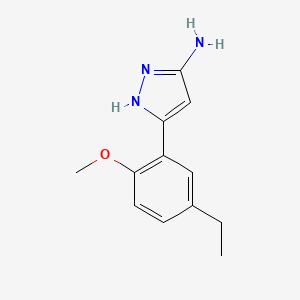
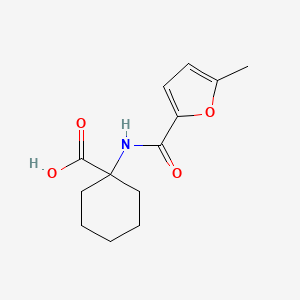
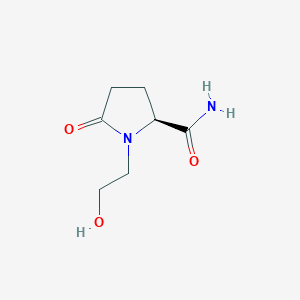
![Cis-8,9b-dimethyl-1,4,4a,9b-tetrahydrodibenzo[b,d]furan](/img/structure/B15210065.png)
![[2-(3,5-Dichlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazol-5-yl]methanol](/img/structure/B15210067.png)


![3-(Trifluoromethyl)-3,3a,4,5,6,7,8,9-octahydrocycloocta[c][1,2]oxazol-3-ol](/img/structure/B15210077.png)

![3,5,7-Trimethylbenzo[d]isoxazole](/img/structure/B15210096.png)
